4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the pyrazole-piperidine intermediate with a benzoic acid derivative using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration, ensuring that the synthesis can be performed on a large scale without significant loss of efficiency or purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The piperidine and pyrazole rings can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-3-yl)benzoic acid
- 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-5-yl)benzoic acid
- 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)phenylacetic acid
Uniqueness
The uniqueness of 4-(1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-yl)benzoic acid lies in its specific combination of functional groups, which can confer unique reactivity and properties. The presence of both a piperidine and a pyrazole ring in the same molecule can enhance its potential for biological activity and its utility in synthetic chemistry .
Properties
IUPAC Name |
4-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(22)15-6-4-14(5-7-15)16-12-18-20(13-16)11-10-19-8-2-1-3-9-19/h4-7,12-13H,1-3,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQHCRLANDWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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